1-Fluoro-4-iodo-2-methoxybenzene

Vue d'ensemble

Description

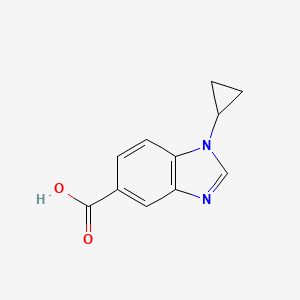

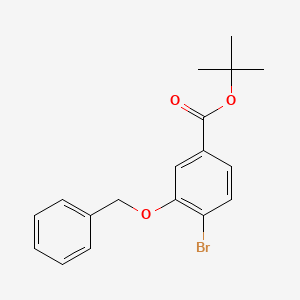

“1-Fluoro-4-iodo-2-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-iodo-2-methoxybenzene” consists of a benzene ring with a fluorine atom at the 1-position, an iodine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position .Applications De Recherche Scientifique

Conformational Analysis

Research by Barnes et al. (1989) investigates the conformation of α,α,α,-trifluoroanisoles, including 4-fluoro- and 4-iodo-α,α,α-trifluoromethoxybenzene, in liquid crystalline solutions. This study contributes to understanding the potential governing rotation about the phenyl O-bond in these compounds (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).Catalyzed Arylation

Averin et al. (2017) explored the Copper(I)-catalyzed arylation of adamantane-containing amines with 1-fluoro-4-iodobenzene. This study is significant in the field of organic synthesis, demonstrating how the structure of amines and the nature of substituents can affect the yield of N-arylation products (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).Structural Analysis in Crystallography

Saeed et al. (2009) analyzed the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide, a compound structurally related to 1-Fluoro-4-iodo-2-methoxybenzene. Such studies contribute to understanding the geometric and electronic structure of these compounds in crystallography (Saeed, Khera, Arfan, Simpson, & Stanley, 2009).Investigating Torsional Potentials

Klocker, Karpfen, and Wolschann (2003) studied torsional potentials in methoxy groups of various aromatic compounds, including 4-fluoro-1-methoxybenzenes. Their research offers insights into the relationships between bond distances and torsional potentials, which are crucial in understanding the molecular dynamics of such compounds (Klocker, Karpfen, & Wolschann, 2003).Chemoselective Reduction in Pharmaceutical Intermediate Production

Baramov et al. (2017) investigated the chemoselective, continuous multistep reduction of iodo-nitroaromatics, which includes a compound structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. This study is relevant to the production of pharmaceutical intermediates, demonstrating the challenges and solutions in achieving high yields and selectivity (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).Guest-Induced Assembly in Supramolecular Chemistry

Kobayashi et al. (2003) explored the guest-induced assembly of cavitands with 1-iodo-4-methoxybenzene, a molecule structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. Their research contributes to understanding how different guests can induce the formation of heterodimeric capsules in supramolecular chemistry (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)

![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)